ethyl 3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl}propanoate
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Overview
Description
ETHYL 3-{3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE: is a complex organic compound with a unique structure that includes chromeno, oxazin, and propanoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 3-{3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the synthesis of the chromeno and oxazin rings, followed by the introduction of the ethyl and propanoate groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, efficient catalysts, and scalable reaction conditions. The process would also need to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: ETHYL 3-{3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxazin or chromeno rings.
Substitution: Substitution reactions can occur at various positions on the aromatic rings or the oxazin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation or nitration reagents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 3-{3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 3-{3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
- ETHYL 3-(3,4-DIMETHOXYPHENYL)PROPIONATE
- 3-(2,3-DIMETHOXY-PHENYL)-PROPIONIC ACID ETHYL ESTER
- 3-(3,4-DIMETHOXY-PHENYL)-PROPIONIC ACID ETHYL ESTER
Comparison: ETHYL 3-{3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE is unique due to its complex structure, which includes multiple functional groups and rings. This complexity allows for a broader range of chemical reactions and potential applications compared to simpler compounds like ETHYL 3-(3,4-DIMETHOXYPHENYL)PROPIONATE. The presence of the chromeno and oxazin rings also provides additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C28H33NO7 |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
ethyl 3-[3-[2-(3,4-dimethoxyphenyl)ethyl]-6,10-dimethyl-8-oxo-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-7-yl]propanoate |
InChI |
InChI=1S/C28H33NO7/c1-6-34-25(30)10-8-21-17(2)22-14-20-15-29(16-35-26(20)18(3)27(22)36-28(21)31)12-11-19-7-9-23(32-4)24(13-19)33-5/h7,9,13-14H,6,8,10-12,15-16H2,1-5H3 |
InChI Key |
JDGAZADCONJGAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C3C(=C2)CN(CO3)CCC4=CC(=C(C=C4)OC)OC)C)OC1=O)C |
Origin of Product |
United States |
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